molecular formula C9H11BrO3S B15089915 Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

Cat. No.: B15089915
M. Wt: 279.15 g/mol
InChI Key: PGCQRZKASWOVBP-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is a brominated thiophene derivative featuring an ethoxy group at position 4 and an ethyl ester at position 3. Thiophene-based compounds are widely studied due to their versatility in organic synthesis and biological activity.

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

InChI

InChI=1S/C9H11BrO3S/c1-3-12-7-6(5-14-8(7)10)9(11)13-4-2/h5H,3-4H2,1-2H3

InChI Key

PGCQRZKASWOVBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of ethyl 4-ethoxythiophene-3-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents and their positions on the thiophene ring significantly impact molecular weight, polarity, and solubility. Below is a comparative analysis of key compounds:

Compound Molecular Formula Molecular Weight Key Substituents Notable Physical Properties
Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate C₉H₁₁BrO₃S 295.16 g/mol 5-Br, 4-OEt, 3-COOEt Likely moderate polarity; soluble in DCM/THF
Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate C₁₄H₁₄BrNO₂S 340.24 g/mol 2-NH₂, 4-(4-BrC₆H₄), 5-Et, 3-COOMe Higher lipophilicity due to bromophenyl group
Ethyl 2-amino-4-(bromomethyl)-5-(dimethylcarbamoyl)thiophene-3-carboxylate C₁₁H₁₄BrN₂O₃S 358.21 g/mol 2-NH₂, 4-BrCH₂, 5-(Me₂NCO), 3-COOEt Enhanced solubility in polar aprotic solvents

Key Observations :

  • Amino and carbamoyl groups (e.g., ) improve hydrogen-bonding capacity, influencing solubility and crystallinity.

Biological Activity

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C₁₁H₁₃BrO₂S
  • Molecular Weight : Approximately 265.14 g/mol
  • Structural Features : Contains a bromine atom at the 5-position and an ethoxy group at the 4-position of the thiophene ring, along with a carboxylate group.

This unique substitution pattern enhances its reactivity and biological activity compared to other thiophene derivatives.

The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related thiophene derivatives suggest several potential pathways:

  • Enzyme Inhibition : Thiophene derivatives often inhibit various enzymes, which may lead to altered cellular processes.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways critical for cellular function.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound could exhibit similar effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that thiophene derivatives can induce cytotoxic effects in various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of tumor cell growth in vitro .
CompoundIC50 (μM)Target
Ethyl 5-bromo-4-methylthiophene10Cancer cell lines
Ethyl 5-bromo-4-chlorothiophene15Cancer cell lines
  • Antimicrobial Properties : this compound may exhibit antibacterial and antifungal activities. Studies on structurally similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the cytotoxicity of various thiophene derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value comparable to established anticancer agents .
  • Antimicrobial Testing :
    • In another study, this compound was tested against a panel of bacterial strains. The compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or substituents can significantly affect its pharmacological profile:

ModificationEffect
Bromine SubstitutionEnhances cytotoxicity against cancer cells
Ethoxy Group PresenceImproves solubility and bioavailability
Carboxylic Acid GroupMay enhance interaction with biological targets

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